
4-ethynyl-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,3-triazoles, which are known for their stability and diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of an ethynyl group at the 4-position and a methyl group at the 1-position of the triazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and high-yield production of the compound under controlled conditions. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been reported to be effective for the synthesis of various substituted 1,2,3-triazoles .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole into different reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various functionalized triazoles.
Aplicaciones Científicas De Investigación
4-Ethynyl-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.
4-Methyl-1H-1,2,3-triazole: Similar to 4-ethynyl-1-methyl-1H-1,2,3-triazole but lacks the ethynyl group.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both an ethynyl and a methyl group, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H5N3 |
|---|---|
Peso molecular |
107.11 g/mol |
Nombre IUPAC |
4-ethynyl-1-methyltriazole |
InChI |
InChI=1S/C5H5N3/c1-3-5-4-8(2)7-6-5/h1,4H,2H3 |
Clave InChI |
RMIXADCVSQAAMC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


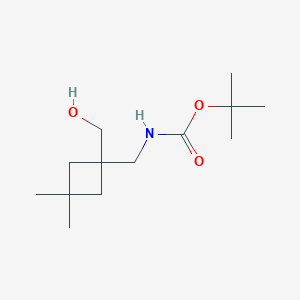

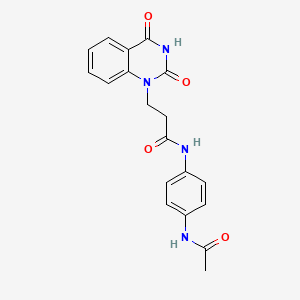

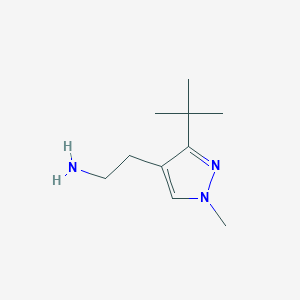
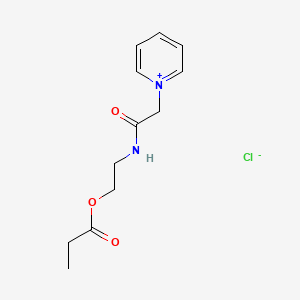
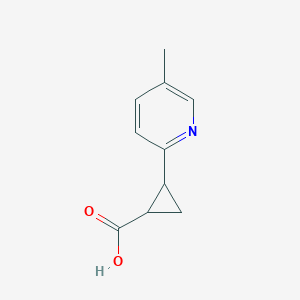
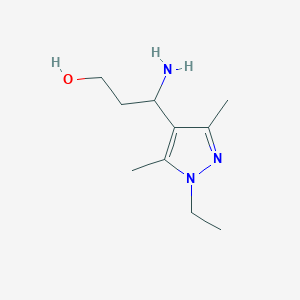
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
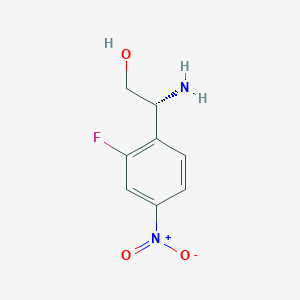
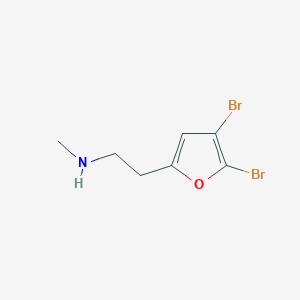
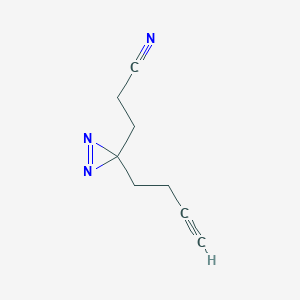
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)

